N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide
Description
N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide is a compound that belongs to the class of isoquinoline sulfonamides Isoquinoline sulfonamides are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Properties
IUPAC Name |
N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-9(15)7-14-18(16,17)12-4-2-3-10-5-6-13-8-11(10)12/h2-6,8-9,14-15H,7H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJDSOIIUGLXNP-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=C1C=NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)C1=CC=CC2=C1C=NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable sulfonamide precursor.
Sulfonation: Isoquinoline is sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 8-position.
Hydroxypropylation: The sulfonated isoquinoline is then reacted with ®-2-hydroxypropylamine under appropriate conditions to introduce the hydroxypropyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted isoquinoline derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2R)-2-hydroxypropyl]isoquinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an allosteric inhibitor of DNA gyrase, a bacterial enzyme essential for DNA replication . By binding to an allosteric site on the enzyme, the compound can inhibit its activity, leading to antibacterial effects.
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable compound for further research and development.
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